molecular formula C25H23N3O4S2 B11521450 N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide

Cat. No.: B11521450
M. Wt: 493.6 g/mol
InChI Key: LEAVJJXUZVDQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a dimethoxyphenyl group, and a methylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Introduction of the Dimethoxyphenyl Group: The benzothiazole intermediate is then reacted with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the dimethoxyphenyl group.

    Carbamoylation: The resulting compound undergoes carbamoylation using methyl isocyanate to form the carbamoyl group.

    Final Coupling: The final step involves coupling the intermediate with 2-methylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydride.

    Solvents: Dichloromethane, tetrahydrofuran, dimethyl sulfoxide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Alkylated benzothiazole derivatives.

Scientific Research Applications

N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-BENZAMIDE
  • **N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE

Uniqueness

N-[2-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHYLBENZAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group and the benzothiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide

InChI

InChI=1S/C25H23N3O4S2/c1-15-6-4-5-7-18(15)24(30)26-16-8-10-19-22(12-16)34-25(28-19)33-14-23(29)27-20-13-17(31-2)9-11-21(20)32-3/h4-13H,14H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

LEAVJJXUZVDQSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.